2-(5-amino-3-(ethylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-mesitylacetamide
CAS No.: 1172746-01-8
Cat. No.: VC4664689
Molecular Formula: C25H29N7O2
Molecular Weight: 459.554
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1172746-01-8 |
|---|---|
| Molecular Formula | C25H29N7O2 |
| Molecular Weight | 459.554 |
| IUPAC Name | 2-[5-amino-3-(ethylamino)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N-(2,4,6-trimethylphenyl)acetamide |
| Standard InChI | InChI=1S/C25H29N7O2/c1-6-27-24-20(25-29-23(31-34-25)18-10-8-7-9-15(18)3)22(26)32(30-24)13-19(33)28-21-16(4)11-14(2)12-17(21)5/h7-12H,6,13,26H2,1-5H3,(H,27,30)(H,28,33) |
| Standard InChI Key | NIRPROMOSVQFFA-UHFFFAOYSA-N |
| SMILES | CCNC1=NN(C(=C1C2=NC(=NO2)C3=CC=CC=C3C)N)CC(=O)NC4=C(C=C(C=C4C)C)C |
Introduction
2-(5-amino-3-(ethylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-mesitylacetamide is a complex organic compound belonging to the class of pyrazole derivatives. These compounds are known for their diverse pharmacological activities, making them subjects of interest in medicinal chemistry research. The specific structure of this compound includes a pyrazole ring, an oxadiazole moiety, and various functional groups that contribute to its chemical properties and biological effects.
Synthesis and Purification
The synthesis of 2-(5-amino-3-(ethylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-mesitylacetamide involves complex organic reactions. Common methods include starting materials like 2-chloro-5-iodobenzoic acid, which undergo multiple transformations such as hydrolysis and cyclization to yield intermediates that ultimately lead to the target compound. Techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor progress and assess product quality.
Pharmacological Applications
Pyrazole derivatives, including this compound, are notable for their diverse pharmacological activities. They have been studied for potential applications in anti-inflammatory and anticancer treatments. The presence of the oxadiazole ring is often associated with enhanced biological activity, potentially modulating various biochemical pathways.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume